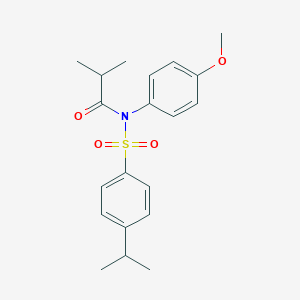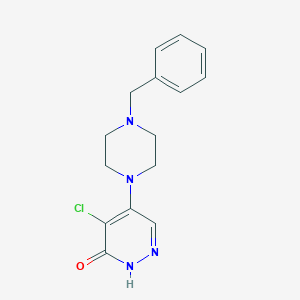![molecular formula C22H24N2O4S2 B284153 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide, also known as NSC 652287, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds that have been found to exhibit a range of biological activities. The aim of
Mécanisme D'action
The exact mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is not fully understood, but it is believed to target several key pathways involved in cancer progression. One of the main targets of this compound 652287 is the protein kinase CK2, which plays a critical role in cell proliferation and survival. This compound 652287 has been shown to inhibit CK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. In addition to CK2, this compound 652287 has also been found to target other proteins involved in cancer progression, including Hsp90 and VEGFR2.
Biochemical and Physiological Effects:
This compound 652287 has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, while in normal cells it has been found to have minimal toxicity. In addition to its anti-tumor activity, this compound 652287 has also been found to exhibit anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is its specificity for cancer cells, making it a promising candidate for targeted cancer therapy. In addition, it has been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy. However, one of the main limitations of this compound 652287 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of focus is the optimization of the compound for in vivo use, including improving its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of this compound 652287 and to identify potential drug targets for its use in cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound 652287 in humans.
Méthodes De Synthèse
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with cyclohexylamine to form the intermediate product, 2-naphthalenesulfonyl cyclohexylamine. This intermediate is then reacted with p-aminobenzenesulfonyl chloride to form the final product, this compound 652287. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in vitro and in vivo, and has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-tumor activity, this compound 652287 has also been found to exhibit anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a range of diseases.
Propriétés
Formule moléculaire |
C22H24N2O4S2 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,23-19-8-2-1-3-9-19)21-14-11-20(12-15-21)24-30(27,28)22-13-10-17-6-4-5-7-18(17)16-22/h4-7,10-16,19,23-24H,1-3,8-9H2 |
Clé InChI |
WREPZMBMGIKFDE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

